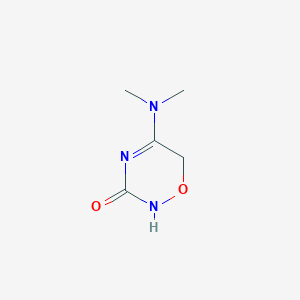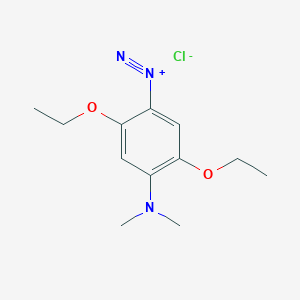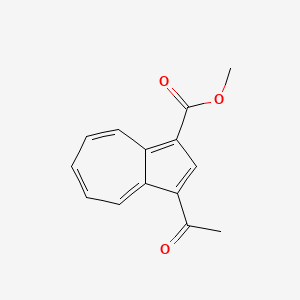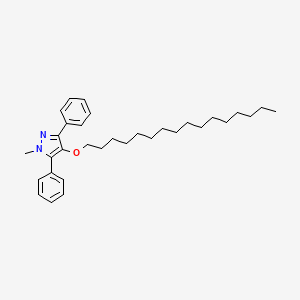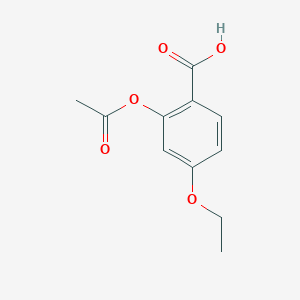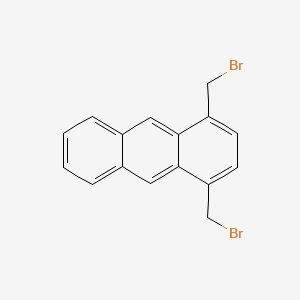
Anthracene, 1,4-bis(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 1,4-bis(bromomethyl)-: is an organic compound with the molecular formula C₁₆H₁₂Br₂. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of bromomethyl groups at the 1 and 4 positions of the anthracene core. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of Anthracene: One common method for preparing Anthracene, 1,4-bis(bromomethyl)- involves the bromination of anthracene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
-
Industrial Production Methods: Industrial production of Anthracene, 1,4-bis(bromomethyl)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: Anthracene, 1,4-bis(bromomethyl)- undergoes various substitution reactions, where the bromomethyl groups can be replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols .
-
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the bromomethyl groups to carboxylic acids. Reduction reactions, on the other hand, can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of products, such as anthracene derivatives with amine, thiol, or hydroxyl groups.
Oxidation Products: Oxidation typically results in the formation of anthracene derivatives with carboxylic acid groups.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
-
9,10-Bis(bromomethyl)anthracene: This compound is similar in structure but has bromomethyl groups at the 9 and 10 positions. It exhibits different reactivity and applications compared to Anthracene, 1,4-bis(bromomethyl)- .
-
Anthraquinone Derivatives: These compounds have a quinone structure instead of bromomethyl groups. They are used in different applications, such as dyes and pigments .
Uniqueness:
Selective Reactivity: The 1,4-bis(bromomethyl) substitution pattern provides unique reactivity, allowing for selective functionalization and the synthesis of specialized derivatives.
Photophysical Properties: The compound’s photophysical properties, such as fluorescence, make it valuable in applications like OLEDs and OFETs.
Properties
CAS No. |
58791-48-3 |
|---|---|
Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2 |
InChI Key |
GYPMSGOWCNDLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


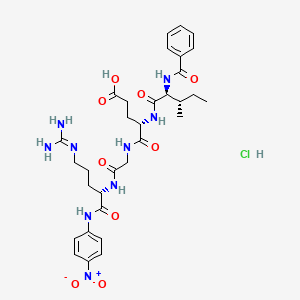
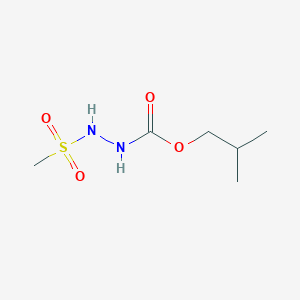

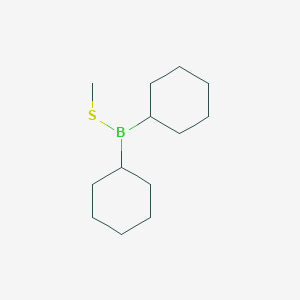


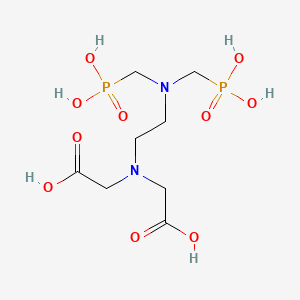
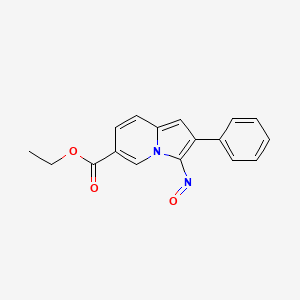
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
